1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride
Description
1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a heterocyclic compound featuring an imidazole core substituted at the N1 position with a (azetidin-3-yl)methyl group. The azetidine ring, a strained three-membered nitrogen-containing heterocycle, confers unique conformational rigidity, while the dihydrochloride salt enhances solubility and stability. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways .
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPSXLNMDRUXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride typically involves the reaction of azetidine with imidazole under specific conditions. The process may include:
Formation of Azetidine Intermediate: Azetidine can be synthesized through the cyclization of appropriate precursors.
Coupling Reaction: The azetidine intermediate is then reacted with imidazole in the presence of a suitable catalyst and solvent to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring undergoes nucleophilic substitution due to ring strain and electron-deficient nitrogen centers. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Sulfonylation | Sodium sulfinate (RSO₂Na), DMF, 80°C | Sulfonamide derivatives | 72–85% | |
| Alkylation | Alkyl halides (R-X), K₂CO₃, THF | N-Alkylated azetidine-imidazole hybrids | 65–78% |
Mechanistic Insight :
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Sulfonylation proceeds via SN2 mechanism at the azetidine nitrogen, facilitated by polar aprotic solvents like DMF.
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Steric hindrance from the imidazole methyl group reduces reaction rates with bulky electrophiles.
Aza-Michael Addition Reactions
The compound participates in regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds:
Key Findings :
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Tautomerism in the imidazole ring directs regioselectivity, favoring N-1 adducts .
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DBU enhances reaction efficiency by deprotonating the azetidine nitrogen .
Oxidation and Reduction Reactions
The imidazole ring’s electron-rich system enables redox transformations:
| Reaction Type | Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 0°C, 2 hr | Imidazole-4,5-dione derivatives | 41% | |
| Reduction | NaBH₄, NiCl₂ | MeOH, 25°C, 6 hr | Partially saturated imidazolidine | 33% |
Limitations :
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Over-oxidation risks degrading the azetidine ring.
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Catalytic hydrogenation (H₂/Pd-C) is incompatible due to ring-opening side reactions.
pH-Dependent Stability
The dihydrochloride salt exhibits distinct reactivity under varying pH conditions:
| pH Range | Behavior | Implications |
|---|---|---|
| 1–3 | Salt remains stable; minimal decomposition | Suitable for acidic reaction environments |
| 7–9 | Azetidine ring undergoes hydrolysis to form β-amino alcohols | Limits utility in neutral/basic conditions |
| >10 | Complete degradation via imidazole ring cleavage | Precludes strongly basic conditions |
Research Advancements
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Regioselective Functionalization : DBU-mediated reactions achieve >90% regioselectivity for N-1 adducts in aza-Michael additions .
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Scalability : Batch processes using flow chemistry improve yields to 82% for sulfonylation reactions.
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Computational Modeling : DFT studies confirm transition-state stabilization in SN2 reactions at the azetidine nitrogen.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its antimicrobial and anticancer properties. Notably, it has shown promise in the context of neurodegenerative diseases , particularly Alzheimer's disease. Research indicates that it may inhibit gamma-secretase activity, which is essential in the production of amyloid-beta peptides associated with Alzheimer's pathology. This positions the compound as a potential therapeutic agent for treating neurological disorders .
Mechanism of Action:
The interaction of this compound with specific molecular targets, such as enzymes or receptors, modulates their activity. This modulation can lead to various biological effects, particularly in neurological pathways .
Organic Synthesis
Building Block:
In organic synthesis, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to create diverse derivatives that may possess unique properties .
Reactions:
The compound can participate in:
- Oxidation: Using agents like hydrogen peroxide.
- Reduction: Utilizing reducing agents such as sodium borohydride.
- Substitution: Engaging with various nucleophiles and electrophiles under appropriate conditions .
Biological Studies
Biological Assays:
this compound is utilized in biological assays to study its effects on various biological targets. This includes assessing its efficacy against specific pathogens or cancer cells and understanding its pharmacodynamics and pharmacokinetics .
Case Studies:
Research has highlighted the compound's role in inhibiting pathways involved in neurodegeneration. For instance, studies have shown that similar compounds can significantly affect amyloid precursor protein processing, suggesting that this compound may have comparable effects .
Industrial Applications
This compound may also find applications in developing new materials and chemical processes due to its unique properties and reactivity. Its solubility in aqueous solutions enhances its viability for various industrial uses .
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride with key analogs:
Key Observations:
- Azetidine vs.
- Solubility: Dihydrochloride salts (e.g., C₇H₁₂Cl₂N₃) exhibit higher aqueous solubility than non-ionic analogs, critical for bioavailability in drug formulations .
- Functional Groups : Hydroxymethyl (C₅H₉ClN₂O) and methoxy (C₈H₁₄Cl₂N₃O) groups modulate lipophilicity, impacting membrane permeability .
Biological Activity
1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurodegenerative diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 210.11 g/mol. Its structure features an azetidine ring and an imidazole moiety, contributing to its unique biological properties.
This compound exhibits its biological effects primarily through the inhibition of gamma-secretase activity. This enzyme is crucial in the processing of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's disease. By modulating this pathway, the compound may offer therapeutic benefits in neurodegenerative conditions.
Key Mechanisms:
- Inhibition of gamma-secretase: Reduces amyloid-beta production.
- Interaction with neurological pathways: Potentially affects neurotransmitter systems involved in cognitive function.
Biological Activity Overview
The compound has demonstrated various biological activities:
| Activity | Details |
|---|---|
| Neuroprotective Effects | Potentially protects against neuronal damage in models of Alzheimer's disease. |
| Antimicrobial Properties | Investigated for potential antimicrobial effects against various pathogens. |
| Anticancer Activity | Explored for its ability to inhibit cancer cell proliferation in vitro. |
Neuroprotective Studies
Recent studies have highlighted the neuroprotective potential of this compound. For instance, a study demonstrated that the compound significantly reduced amyloid-beta levels in cellular models, indicating its role as a gamma-secretase inhibitor.
Case Study:
In a controlled experiment, neuronal cells treated with varying concentrations of the compound showed a dose-dependent decrease in amyloid-beta production, with an IC50 value around 0.5 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may exhibit activity against specific bacterial strains.
Table: Antimicrobial Activity Overview
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 µg/mL |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride?
- Methodology : The synthesis of imidazole derivatives often involves cyclization reactions, amide coupling, or alkylation. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and cyclization has been effective for structurally related imidazole compounds . Microwave-assisted synthesis (as seen in ionic liquid preparation) could enhance reaction efficiency and yield .
- Key Reagents : Use hydroxylamine hydrochloride for imidazole ring formation and paraformaldehyde for cross-linking . Ensure controlled pH and temperature to avoid side reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Avoid exposure to heat, sparks, or strong oxidizers. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, as recommended for similar hygroscopic imidazole derivatives .
- Storage : Store in airtight glass containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor humidity to prevent hydrolysis, as dihydrochloride salts are often moisture-sensitive .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : Use - and -NMR to confirm the azetidine and imidazole moieties. For dihydrochloride salts, DMSO-d₆ is a suitable solvent to observe exchangeable protons .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight and chloride counterion presence .
Q. What are the primary biological or chemical applications of this compound in current research?
- Applications : Imidazole derivatives are explored as enzyme inhibitors, receptor modulators, or catalysts. For example, hydrazinyl-imidazole analogs show antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Approach : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s reaction path search methods .
- Tools : Use software like Gaussian or ORCA for energy profiling. Machine learning algorithms can predict optimal conditions (e.g., solvent, catalyst) by analyzing historical reaction data .
Q. How can contradictions in reported biological activity data for imidazole derivatives be resolved?
- Strategies :
- Assay Variability : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate confounding factors .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .
- Structural Confirmation : Verify compound purity via XRD or HPLC before biological testing to rule out impurities as activity sources .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Design Principles :
- Mixing Efficiency : Use continuous-flow reactors to enhance heat/mass transfer, especially for exothermic cyclization steps .
- Catalyst Recovery : Immobilize nickel catalysts on silica supports to facilitate reuse and reduce costs .
- Safety : Implement pressure relief systems for reactions involving gaseous byproducts (e.g., HCl) .
Q. How do solvent choices impact the tautomeric equilibrium of imidazole derivatives?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic forms, while non-polar solvents favor neutral tautomers. Conduct UV-Vis titration in varying solvents to map tautomeric ratios .
- Computational Modeling : Solvent parameters (e.g., dielectric constant) can be modeled using COSMO-RS to predict tautomer dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
